Raltegravir works by specifically targeting the integrase enzyme, a crucial step in HIV-1 replication. By inhibiting integrase, the virus is unable to integrate its genetic material into the host cell's DNA, effectively preventing viral replication. This mechanism of action has been instrumental in research aimed at understanding the viral lifecycle and the development of resistance mutations. Studies using raltegravir can help scientists identify specific residues on the integrase enzyme that are critical for its function and potential targets for future drug development []. Additionally, research with raltegravir can help monitor the emergence of resistance mutations in patients undergoing HIV treatment, allowing for informed decisions about treatment adjustments [].
HIV-1 has the ability to establish latent reservoirs within the body, where the virus remains inactive but can be reactivated under certain conditions. Raltegravir's ability to block integration makes it a potential tool for research into HIV reservoirs. Scientists are exploring the use of raltegravir in combination with other drugs to "flush out" latent HIV reservoirs, making them susceptible to immune attack or elimination []. This research holds promise for achieving a potential cure for HIV infection.
Raltegravir potassium is an antiretroviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infection. It functions as an integrase inhibitor, blocking the HIV integrase enzyme, which is crucial for the viral genome's integration into the host cell's DNA. The chemical formula for Raltegravir potassium is , with a molecular weight of approximately 444.42 g/mol . This compound is typically administered in the form of film-coated tablets, each containing 400 mg of Raltegravir .
Raltegravir acts as an integrase inhibitor. HIV integrase is a viral enzyme essential for the integration of HIV genetic material into the host cell's DNA. Raltegravir binds to a specific pocket on the integrase enzyme, preventing this crucial step in the viral replication cycle []. This effectively halts HIV replication and reduces the viral load in the body.
The biological activity of Raltegravir potassium is centered on its role as an integrase inhibitor. By binding to the integrase enzyme of HIV-1, it prevents the integration of viral DNA into the host genome, thereby halting viral replication . Raltegravir has shown effectiveness against various strains of HIV and is often used in combination therapies to enhance antiviral efficacy and reduce resistance development. Its half-life is approximately 9 hours, allowing for twice-daily dosing in clinical settings .
The synthesis of Raltegravir potassium has been explored through various methods:
Raltegravir potassium is primarily utilized in the treatment of HIV infection as part of antiretroviral therapy (ART). Its ability to inhibit viral replication makes it a critical component in managing HIV-positive patients and preventing disease progression. Additionally, it may be used in combination with other antiretroviral agents to enhance therapeutic outcomes and minimize resistance development.
Raltegravir potassium shares similarities with other integrase inhibitors but has distinct characteristics that set it apart:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Dolutegravir | Integrase inhibitor | Higher barrier to resistance; once-daily dosing |
Elvitegravir | Integrase inhibitor | Requires boosting with cobicistat for efficacy |
Bictegravir | Integrase inhibitor | Fixed-dose combination available; high potency |
Uniqueness of Raltegravir:
Raltegravir potassium exhibits complex nomenclature due to its multifaceted molecular structure. The primary International Union of Pure and Applied Chemistry name, as recognized by PubChem, is potassium 4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1,6-dihydropyrimidin-5-olate [1]. Alternative International Union of Pure and Applied Chemistry nomenclature forms include the DrugBank designation: potassium 4-{[(4-fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate [2].
The compound is also systematically named as N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide potassium salt [1]. This extended nomenclature reflects the complexity of the molecular architecture, incorporating the pyrimidone core, fluorobenzyl substituent, and oxadiazole moiety.
The compound possesses several standardized identifiers: Chemical Abstracts Service number 871038-72-1 [2] [3], Unique Ingredient Identifier 43Y000U234 [2] [4], and European Community number 682-461-3 [5]. The International Chemical Identifier Key is IFUKBHBISRAZTF-UHFFFAOYSA-M [4], providing a unique computational identifier for database searches and chemical informatics applications.
Raltegravir potassium possesses the molecular formula C₂₀H₂₀FKN₆O₅ [1] [2] [3]. The molecular mass is precisely determined as 482.507 grams per mole [2] [3], with the monoisotopic mass calculated as 482.11162742 atomic mass units [2]. The compound contains 53 atoms in total [6], distributed across carbon (20 atoms), hydrogen (20 atoms), fluorine (1 atom), potassium (1 atom), nitrogen (6 atoms), and oxygen (5 atoms).
The molecular weight distribution reflects the substantial contribution of the potassium counterion, which accounts for approximately 8.1% of the total molecular mass. The relatively high molecular weight of 482.507 grams per mole places this compound in the category of medium-sized pharmaceutical molecules, with implications for bioavailability and pharmacokinetic properties [7].
The pyrimidone core represents the central pharmacophoric unit of raltegravir potassium, functioning as a pyrimidin-4(3H)-one derivative with specific substitutions at positions 2, 3, 5, and 6 [8]. This heterocyclic scaffold exhibits a β-ketoenol system that serves as the primary metal chelation site for human immunodeficiency virus integrase inhibition [8] [9]. The pyrimidone ring adopts a planar geometry with localized π-electron density distribution.
Crystallographic analysis reveals that the pyrimidone core is not in its minimum-energy conformation within the solid-state structure [10]. The deviation from optimal geometry results from coordination interactions with the potassium cation and extensive hydrogen bonding networks. The ring system exhibits characteristic bond lengths and angles consistent with aromatic heterocycles, though specific geometric parameters are influenced by the salt formation and crystal packing forces [10] [11].
The hydroxyl group at the 5-position of the pyrimidone ring exists in its deprotonated enolate form, creating the anionic charge that is balanced by the potassium counterion [10]. This enolate functionality is crucial for the compound's solubility characteristics and metal coordination properties. The 1-methyl substitution provides steric bulk and electronic effects that influence the overall molecular conformation [10].
The molecular architecture of raltegravir potassium encompasses several critical functional groups, each contributing distinct physicochemical and biological properties. The fluorobenzyl amide group, specifically the N-[(4-fluorophenyl)methyl] substituent, provides lipophilic character essential for membrane permeability and receptor binding interactions [9]. The para-fluorine substitution enhances metabolic stability while maintaining favorable binding affinity.
The 1,3,4-oxadiazole ring system serves multiple structural functions, acting as a hydrogen bonding acceptor and providing conformational constraints that influence the overall molecular shape [12]. However, this heterocycle exhibits pH-dependent stability, undergoing hydrolysis under acidic conditions to form a hydrolysis product with reduced antiviral activity [12]. The oxadiazole ring is connected via a carbonyl group to a tertiary carbon center, creating a conformationally flexible linker region.
The primary carboxamide group at the 4-position of the pyrimidine ring is critical for integrase binding, facilitating hydrogen bonding interactions with the target enzyme [9]. The secondary carboxamide linking the oxadiazole moiety provides additional hydrogen bonding capacity while allowing conformational flexibility necessary for optimal binding geometry [13]. The tertiary amine nitrogen at position 1 of the pyrimidine ring contributes steric bulk and electronic effects that influence the overall molecular conformation [10].
Raltegravir potassium is classified as an achiral molecule, possessing no defined stereocenters and exhibiting no optical activity [4]. The stereochemical analysis indicates zero defined stereocenters (0/0) and zero E/Z centers [4]. This achiral nature simplifies the compound's synthetic preparation and regulatory considerations, as there are no stereoisomeric impurities to control or separate.
The molecular geometry analysis reveals that the compound adopts multiple conformational states depending on the environment [13]. In the crystalline state, the molecule assumes a specific conformation dictated by coordination to potassium ions and hydrogen bonding networks [10]. The potassium cation coordinates in a seven-coordinate geometry (KO₅N₂), forming edge-sharing chains parallel to the b-axis in the crystal structure [10] [11].
Computational studies indicate that the compound exhibits conformational flexibility, particularly in the linker region connecting the tricyclic core to the fluorophenyl group [14] [13]. The flexibility involves multiple rotatable bonds that allow the molecule to adopt various conformations to optimize binding interactions with the target integrase enzyme [13]. The energy barriers for conformational transitions are relatively low, facilitating adaptation to different binding environments.
The crystal structure analysis shows that the raltegravir anion is not in the minimum-energy conformation, suggesting that coordination to potassium and hydrogen bonds play a significant role in determining the solid-state structure [10]. The molecular conformation in the crystal differs from the optimal gas-phase geometry, highlighting the importance of intermolecular forces in determining the final three-dimensional arrangement.
The crystallographic data indicate that raltegravir potassium crystallizes in the monoclinic crystal system with space group P21/c [10] [11]. The unit cell parameters are: a = 15.610 59(9) Å, b = 8.148 19(3) Å, c = 16.125 97(6) Å, with β = 94.1848(5)°, resulting in a unit cell volume of 2045.72(1) ų [10] [11]. The structure contains four formula units per unit cell (Z = 4), with the crystal structure featuring potassium-containing layers in the bc-plane [10] [11].
Raltegravir potassium exhibits consistent thermal properties across multiple reported studies. The compound demonstrates a melting point range of 155-157°C [1] [2] [3], indicating good thermal stability under normal storage and processing conditions. Differential Scanning Calorimetry (DSC) studies have provided detailed insights into the thermal behavior of various polymorphic forms [4] [5] [6].
The thermal analysis reveals that raltegravir potassium Form 1 exhibits a single melting endotherm at approximately 285°C [4], while Form 3 shows similar thermal stability with a melting point around 282°C [7]. These elevated decomposition temperatures suggest that the compound maintains structural integrity throughout typical pharmaceutical processing operations. Thermogravimetric Analysis (TGA) studies confirm that the compound remains stable up to approximately 250-270°C before significant decomposition occurs [4] [5].
The thermal behavior is particularly important for pharmaceutical manufacturing, as it determines the processing windows for various formulation techniques including hot melt extrusion, spray drying, and tablet compression under elevated temperatures.
Raltegravir potassium exhibits pH-dependent solubility characteristics that significantly impact its bioavailability and formulation strategies. The compound is classified as BCS Class II (low solubility, high permeability) [8] [9] [10] [11], indicating dissolution-limited absorption.
pH | Solubility | Buffer System |
---|---|---|
1.2 | 0.014 mg/mL [12] | USP HCl buffer |
4.5 | 0.020 mg/mL [12] | USP Acetate buffer |
6.8 | 0.1 mg/mL [12] | 25 mM Na phosphate |
9.9 | High solubility [12] | Saturated aqueous solution |
The solubility profile demonstrates a dramatic increase at alkaline pH values [13]. At pH 6.6 and below, 10 mM solutions show incomplete dissolution, with supernatant concentrations ranging from 3.0-8.0 mM [13]. However, at pH 6.8 and above, the compound achieves complete solubility [13]. This pH-dependent behavior is attributed to the deprotonation of the hydroxyl group at the 5-position of the 6-oxo-1,6-dihydropyrimidine ring, which creates a negative charge that dramatically enhances aqueous solubility [13].
The compound shows limited solubility in organic solvents, being slightly soluble in DMSO (approximately 2 mg/mL) and dimethyl formamide (approximately 1 mg/mL) [14]. In aqueous buffers, optimal solubility is achieved by first dissolving in DMSO followed by dilution, yielding approximately 0.5 mg/mL in a 1:1 DMSO:PBS solution [14].
Raltegravir potassium exhibits extensive polymorphism with multiple documented crystalline forms, each possessing distinct physical and chemical properties [7] [15] [16] [6]. The European Medicines Agency has identified three primary polymorphic forms, with the synthetic route routinely producing the commercially marketed form [15].
Form 3 represents one of the most pharmaceutically relevant polymorphs of raltegravir potassium [7] [17] [18]. This anhydrous crystalline form can be characterized by specific X-ray powder diffraction (PXRD) peaks at 8.1°, 18.9°, 19.7°, 20.7°, and 26.3° ± 0.2° 2θ [17]. The form demonstrates excellent stability and shows no significant degradation or changes in PXRD patterns under accelerated stability conditions [18].
Form 3 preparation involves treating raltegravir with potassium tertiary butoxide in organic solvents such as ethyl acetate, followed by crystallization at controlled temperatures [7]. The process circumvents the use of cryogenic temperatures and specialized equipment, making it commercially viable for large-scale production [7].
Form | Type | Key PXRD Peaks (2θ°) | Water Content | Melting Point |
---|---|---|---|---|
Form 1 [4] | Anhydrous crystalline | 8.1, 16.2, 32.7 | Anhydrous | ~285°C |
Form 2 [7] | Hydrated crystalline | Not specified | Hydrated | Not specified |
Form 3 [17] | Anhydrous crystalline | 8.1, 18.9, 19.7, 20.7, 26.3 | Anhydrous | ~282°C |
Form IV [6] | NMP solvate | 6.5, 7.5, 8.1, 18.4, 23.2 | NMP solvate | Not specified |
Form V [6] | Monohydrate | 8.0, 11.9, 18.2, 26.6 | 3.4-3.8% water | Not specified |
Form V demonstrates significantly higher dissolution rates compared to Form I, leading to favorable pharmacokinetics and increased bioavailability [6]. This monohydrate form contains approximately 3.6% water by weight and exhibits enhanced solubility characteristics that translate to improved therapeutic outcomes [6].
The amorphous form of raltegravir potassium shows increased solubility compared to crystalline forms but suffers from hygroscopic nature and chemical instability [19] [20]. Despite enhanced dissolution, the amorphous form requires specialized storage conditions and stabilization strategies to prevent crystallization and maintain pharmaceutical quality [20].
The crystal structure of raltegravir potassium has been comprehensively characterized using synchrotron X-ray powder diffraction combined with density functional theory optimization [21] [22] [23]. The compound crystallizes in the monoclinic space group P21/c (#14) with precise unit cell parameters:
Parameter | Value |
---|---|
a | 15.610 59(9) Å [23] |
b | 8.148 19(3) Å [23] |
c | 16.125 97(6) Å [23] |
β | 94.1848(5)° [23] |
Volume | 2045.72(1) ų [23] |
Z | 4 [23] |
The crystal structure reveals chains of edge-sharing 7-coordinate KO₅N₂ complexes parallel to the b-axis [23]. The structure consists of potassium-containing layers in the bc-plane with double layers of the organic moiety positioned between them [23]. Significantly, the raltegravir anion adopts a non-minimum-energy conformation in the solid state, suggesting that coordination to potassium and hydrogen bonding interactions play crucial roles in determining the crystal packing [23].
Raltegravir potassium exhibits characteristic spectroscopic signatures across multiple analytical techniques, providing comprehensive structural confirmation and analytical capabilities.
The compound demonstrates pH and solvent-dependent UV-Vis absorption characteristics:
Solvent System | λmax (nm) | Reference |
---|---|---|
Methanol:water (50:50) | 328 [24] [25] | [24] [25] |
Water | 331.6 [26] [27] | [26] [27] |
0.1N NaOH | 334 [28] | [28] |
The UV absorption follows Beer-Lambert law in concentration ranges of 3-55 μg/mL with correlation coefficients exceeding 0.996 [24] [25]. The area under curve method in the wavelength range of 323-333 nm provides enhanced analytical precision for quantitative determinations [24] [25].
FT-IR spectroscopy reveals characteristic absorption bands corresponding to functional groups present in the molecule:
Functional Group | Frequency Range (cm⁻¹) | Assignment |
---|---|---|
Aromatic C-H stretch | 3100-3050 [29] | Fluorophenyl ring |
Aliphatic C-H stretch | 3000-2850 [29] | Methyl groups |
N-H stretch | 3550-3060 [29] | Amide groups |
C=O stretch (amide) | 1670-1640 [29] | Carbonyl groups |
C-N stretch | 1250-1000 [29] | Amine linkages |
The infrared spectrum provides definitive fingerprint identification and can distinguish between different polymorphic forms through subtle shifts in vibrational frequencies [16] [6].
¹H NMR and ¹³C NMR spectroscopy provide detailed structural elucidation capabilities. The ¹³C NMR spectrum typically spans 0-220 ppm relative to tetramethylsilane, with carbon signals rarely overlapping due to the broad chemical shift range [30]. The compound's ¹H NMR signals appear in the typical range of 0-12 ppm, with specific patterns corresponding to the aromatic, amide, and alkyl protons [30].
Solid-state ¹³C NMR has been particularly valuable for characterizing different polymorphic forms, as demonstrated in studies of Form V [16] [6]. The technique can distinguish between crystalline forms through differences in chemical shift patterns and line widths arising from distinct molecular conformations and packing arrangements [16].
Corrosive;Irritant;Health Hazard